6-Hydroxykynurenic acid
Overview
Description
6-Hydroxykynurenic acid (6-HKA) is a constituent of ginkgo and an amino acid . It is a derivative of kynurenic acid and has been found to antagonize AMPA and NMDA, as well as their corresponding receptors .
Synthesis Analysis
The synthesis of hydroxy-substituted kynurenic acid (KYNA) derivatives, including 6-HKA, has been achieved by an optimized Conrad–Limpach procedure . The derivatives were then reacted with morpholine and paraformaldehyde, in a modified Mannich reaction .Molecular Structure Analysis
The molecular formula of 6-HKA is C10H7NO4 . Its average mass is 205.167 Da and its monoisotopic mass is 205.037506 Da . The structure of 6-HKA contains a total of 23 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Chemical Reactions Analysis
The chemical reactions of 6-HKA involve the introduction of new substituents that alter the preferred reaction center of the KYNA skeleton . A systematic investigation of substitutions was carried out, using different reaction conditions, resulting in mono- or disubstituted derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-HKA include its molecular formula (C10H7NO4), average mass (205.167 Da), and monoisotopic mass (205.037506 Da) . It is a solid, white to off-white substance .Scientific Research Applications
Glutamate Receptor Antagonism : 6-HKA, a derivative of kynurenic acid extracted from Ginkgo biloba leaves, has been found to antagonize glutamate receptors, specifically NMDA and AMPA receptors, in hippocampal neurons. This suggests its potential use in modulating synaptic responses related to these receptors (Weber et al., 2001).
Pharmacokinetics and Brain Distribution : Research has shown that structural modification of 6-HKA can significantly improve its bioavailability and brain content in rats. This finding is important for enhancing the therapeutic potential of 6-HKA in neurorestorative treatments (Shen et al., 2021).
Detection in Various Plants : 6-HKA has been isolated from Ginkgo biloba, tobacco leaves, and Ephedra species. This highlights its natural occurrence across different plant species and the relevance of these sources for its extraction (Gräsel & Reuter, 1998; Macnicol, 1968; Starratt & Caveney, 1996).
In Vitro Metabolism and Transport : Studies have investigated the in vitro metabolism of 6-HKA and its interaction with various drug transporters. Understanding these interactions is crucial for assessing its pharmacokinetic properties and potential drug interactions (Talap et al., 2021).
Potential Neuroprotective Effects : The kynurenine pathway, of which 6-HKA is a part, is associated with neurodegenerative disorders. The pathway’s dysregulation can lead to hyper- or hypofunction of metabolites, implicating 6-HKA in potential therapeutic interventions for neurological disorders (Schwarcz et al., 2012).
Future Directions
properties
IUPAC Name |
6-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-5-1-2-7-6(3-5)9(13)4-8(11-7)10(14)15/h1-4,12H,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUHDQRJWXDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Record name | 6-Hydroxykynurenic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/6-Hydroxykynurenic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331521 | |
Record name | 6-Hydroxykynurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4,6-Dihydroxy-2-quinolinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-Hydroxykynurenic acid | |
CAS RN |
3778-29-8 | |
Record name | 4,6-Dihydroxy-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3778-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxykynurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxykynurenic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22HF379Q3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
287 °C | |
Record name | 4,6-Dihydroxy-2-quinolinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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